1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- is a heterocyclic compound that features a dioxolane ring fused with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves acetalization or ketalization processes. For instance, using toluenesulfonic acid as a catalyst in refluxing toluene allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of 1,3-dioxolanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can enhance water removal, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols or amines .
Scientific Research Applications
1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- involves its interaction with molecular targets and pathways. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This property makes it a potential candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Neosporol: A natural product with a 1,3-dioxolane moiety.
Uniqueness: 1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- is unique due to its combination of a dioxolane ring and a nitrofuran moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
50595-37-4 |
---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
4-methyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C8H9NO5/c1-5-4-12-8(13-5)6-2-3-7(14-6)9(10)11/h2-3,5,8H,4H2,1H3 |
InChI Key |
SKUCFRFZPMVOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.